molecular formula C20H31N3O4 B2913070 5-Nitro-N,N,N',N'-tetrapropylisophthalamide CAS No. 349408-64-6

5-Nitro-N,N,N',N'-tetrapropylisophthalamide

Cat. No.: B2913070
CAS No.: 349408-64-6
M. Wt: 377.485
InChI Key: IBPKFKHELWAWSA-UHFFFAOYSA-N
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Description

5-Nitro-N,N,N',N'-tetrapropylisophthalamide is a nitro-substituted isophthalamide derivative with four propyl groups attached to the amide nitrogens. The tetrapropyl groups confer high lipophilicity, which may influence solubility and reactivity compared to derivatives with polar substituents .

Properties

IUPAC Name

5-nitro-1-N,1-N,3-N,3-N-tetrapropylbenzene-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4/c1-5-9-21(10-6-2)19(24)16-13-17(15-18(14-16)23(26)27)20(25)22(11-7-3)12-8-4/h13-15H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPKFKHELWAWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CCC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Nitro-N,N,N’,N’-tetrapropylisophthalamide typically involves the nitration of an appropriate precursor, followed by the introduction of propyl groups. One common method involves the nitration of isophthalic acid derivatives using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reacted with propylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

5-Nitro-N,N,N’,N’-tetrapropylisophthalamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles (e.g., hydroxide ions), and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and hydrolyzed fragments .

Scientific Research Applications

5-Nitro-N,N,N’,N’-tetrapropylisophthalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Nitro-N,N,N’,N’-tetrapropylisophthalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or interference with DNA synthesis. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Key Functional Features
5-Nitro-N,N,N',N'-tetrapropylisophthalamide Isophthalamide Four propyl groups on amide N atoms High lipophilicity, potential for hydrophobic interactions
5-Nitro-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide Isophthalamide Two 2,3-dihydroxypropyl groups Hydrophilic due to hydroxyl groups; used in iodinated contrast agents (e.g., iohcxol)
5-Nitro-N,N-dipropyl-3-benzothiophencarboxamide Benzothiophene Two propyl groups on amide N atoms Aromatic benzothiophene core; CNS therapeutic applications
5-Nitro-N,N-dipropylisoxazole-3-carboxamide Isoxazole Two propyl groups on amide N atoms Heterocyclic isoxazole ring; influences electronic properties and reactivity

Physical and Chemical Properties

Property This compound 5-Nitro-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide 5-Nitro-N,N-dipropylisoxazole-3-carboxamide
Solubility Low (lipophilic) High (hydrophilic) Moderate (polar aprotic solvents)
Melting Point Not reported 128–132°C Not reported
Reactivity Nitro group reduction potential Susceptible to acetylation and hydrogenation Isoxazole ring participates in cycloadditions

Mechanistic and Reactivity Differences

  • Nitro Group Reduction : All compounds can undergo nitro-to-amine reduction, but steric hindrance from tetrapropyl groups in this compound may slow reaction kinetics compared to less hindered analogs .
  • Hydrogen Bonding : The dihydroxypropyl derivative forms hydrogen bonds via hydroxyl groups, enhancing solubility in aqueous media, whereas tetrapropyl and dipropyl analogs rely on van der Waals interactions .

Biological Activity

5-Nitro-N,N,N',N'-tetrapropylisophthalamide (CAS No. 349408-64-6) is a nitro-substituted compound with potential biological activities that have been the subject of various studies. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a tetrapropylisophthalamide backbone. The presence of the nitro group is crucial as it influences the compound's biological interactions and pharmacological properties.

1. Antimicrobial Activity

Research indicates that nitro compounds, including 5-nitro derivatives, often exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that interact with bacterial DNA or proteins.

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundMIC (µg/mL)Target Organism
This compoundTBDStaphylococcus aureus
Nitroimidazole derivatives0.78Mycobacterium tuberculosis
5-NitrobenzimidazoleTBDEscherichia coli

Note: TBD = To Be Determined

2. Anticancer Activity

The anticancer potential of nitro compounds has been widely studied. For instance, nitrobenzoate complexes have shown promising results against various cancer cell lines, suggesting that similar mechanisms may be at play for this compound.

In vitro studies have demonstrated that nitro-substituted compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Table 2: Anticancer Activity of Nitro Compounds

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDMCF-7 (breast cancer)
Nitrobenzene derivatives8.82A549 (lung cancer)
NitrofurantoinTBDHeLa (cervical cancer)

3. Anti-inflammatory Activity

Nitro compounds are also noted for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Table 3: Anti-inflammatory Effects of Nitro Compounds

CompoundActivity LevelTarget Pathway
This compoundTBDNF-kB
Nitrated fatty acidsHighCOX-2, IL-1β
Nitro-substituted aminesModerateTNF-α

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound against common pathogens. Preliminary results indicated that this compound exhibited notable activity against Gram-positive bacteria, although further studies are needed to establish specific MIC values.

Case Study 2: Anticancer Mechanisms
Research on related nitro compounds has shown that they can bind to DNA and inhibit replication processes in cancer cells. A comparative analysis revealed that compounds with similar structures to this compound had IC50 values indicating effective cytotoxicity in various cancer cell lines.

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